Trichostatin C

Descripción general

Descripción

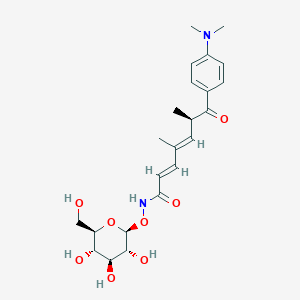

Trichostatina C es un compuesto natural derivado de la fermentación de la bacteria Streptomyces. Es un miembro de la familia de la trichostatina, que incluye otros compuestos como la trichostatina A. Trichostatina C es conocida por sus potentes efectos inhibidores sobre las desacetilasas de histonas, lo que la convierte en una herramienta valiosa en la investigación epigenética y la terapia contra el cáncer .

Aplicaciones Científicas De Investigación

Trichostatina C tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar los efectos de la inhibición de las desacetilasas de histonas sobre la expresión génica y la estructura de la cromatina.

Biología: Se emplea en la investigación sobre la diferenciación celular, la apoptosis y la regulación del ciclo celular.

Medicina: Se investiga su potencial como agente anticancerígeno debido a su capacidad para inducir la apoptosis e inhibir la proliferación celular.

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen a las modificaciones epigenéticas.

Mecanismo De Acción

Trichostatina C ejerce sus efectos principalmente a través de la inhibición de las desacetilasas de histonas. Al inhibir estas enzimas, la trichostatina C evita la eliminación de los grupos acetilo de las proteínas histonas, lo que lleva a una estructura de cromatina abierta y una mayor expresión génica. Este mecanismo es crucial para su actividad anticancerígena, ya que puede inducir la expresión de genes proapoptóticos e inhibir la proliferación de células cancerosas .

Compuestos Similares:

Trichostatina A: Otro miembro de la familia de la trichostatina con una actividad inhibitoria similar de las desacetilasas de histonas.

Vorinostat: Un inhibidor sintético de las desacetilasas de histonas utilizado en el tratamiento del linfoma cutáneo de células T.

Singularidad de la Trichostatina C: Trichostatina C es única debido a su estructura específica, que incluye una parte glucopyranosil. Esta característica estructural la distingue de otros compuestos de trichostatina y contribuye a su actividad biológica distinta .

Análisis Bioquímico

Biochemical Properties

Trichostatin C interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit potent activity against both human lung cancer and urothelial bladder cancer cell lines . The compound’s interactions with these biomolecules are crucial for its biochemical properties.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis mediated by caspase 3/7 and arrest the cell cycle at the G2/M phase . Furthermore, this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, protein analysis has elucidated a significant reduction in the expression of the tyrosine kinase receptor Axl .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial to understanding its role . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Trichostatina C se puede sintetizar a través de una serie de reacciones químicas a partir de precursores fácilmente disponibles. La síntesis típicamente involucra la formación de un esqueleto de heptadienamida, seguido de la introducción de un grupo dimetilamino y una parte glucopyranosil. Los pasos clave incluyen:

- Formación del esqueleto de heptadienamida a través de una serie de reacciones de condensación y reducción.

- Introducción del grupo dimetilamino mediante sustitución nucleofílica.

- Unión de la parte glucopyranosil a través de reacciones de glicosilación .

Métodos de Producción Industrial: La producción industrial de trichostatina C implica la fermentación de especies de Streptomyces en condiciones controladas. El caldo de fermentación se somete luego a procesos de extracción y purificación para aislar la trichostatina C. El compuesto purificado se caracteriza y prueba adicionalmente para su actividad biológica .

Análisis De Reacciones Químicas

Tipos de Reacciones: Trichostatina C experimenta diversas reacciones químicas, que incluyen:

Oxidación: Trichostatina C se puede oxidar para formar los correspondientes derivados oxo.

Reducción: La reducción de trichostatina C puede producir formas reducidas con actividad biológica alterada.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula de trichostatina C.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden usar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Generalmente se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden usar nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales:

- Derivados oxidados con propiedades biológicas alteradas.

- Formas reducidas con posibles cambios en la actividad.

- Análogos sustituidos con diversos grupos funcionales .

Comparación Con Compuestos Similares

Trichostatin A: Another member of the trichostatin family with similar histone deacetylase inhibitory activity.

Vorinostat: A synthetic histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

Romidepsin: A natural product with histone deacetylase inhibitory activity, used in cancer therapy.

Uniqueness of Trichostatin C: this compound is unique due to its specific structure, which includes a glucopyranosyl moiety. This structural feature distinguishes it from other trichostatin compounds and contributes to its distinct biological activity .

Propiedades

IUPAC Name |

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14-,17-,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECWTLGLNDDPGE-PIFXLSLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C(\C)/C=C/C(=O)NO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317397 | |

| Record name | Trichostatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68676-88-0 | |

| Record name | Trichostatin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68676-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichostatin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068676880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichostatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICHOSTATIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K9Y0C8YN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Trichostatin C and how does it affect cancer cells?

A1: this compound is an analogue of Trichostatin A and acts as a histone deacetylase (HDAC) inhibitor. [] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression. [] This can lead to the reactivation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cancer cell death. Studies have shown that this compound exhibits anti-cancer activity against lung and bladder cancer cell lines, inducing apoptosis and cell cycle arrest. []

Q2: How effective is this compound in inducing differentiation in Friend leukemic cells compared to other known inducers?

A3: this compound has been shown to effectively induce differentiation in Friend leukemic cells, which are known to be blocked at a late stage of erythropoiesis. [] While other chemical inducers like dimethylsulfoxide and hexamethylene bisacetamide (HMBA) exist, the research on this compound's specific efficacy compared to these inducers remains limited. [] Further investigations are needed to compare the potency and efficacy of this compound with other known inducers and elucidate its specific mechanism in driving Friend leukemic cell differentiation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

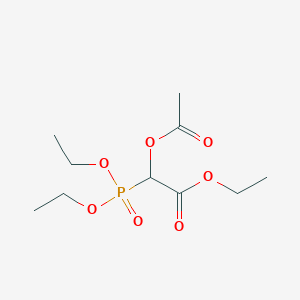

![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15436.png)